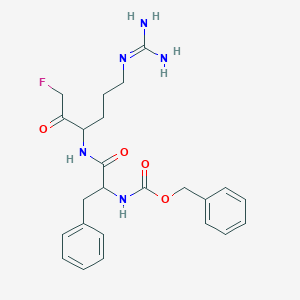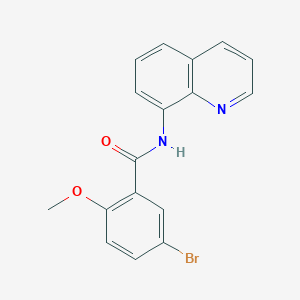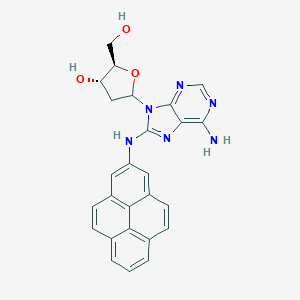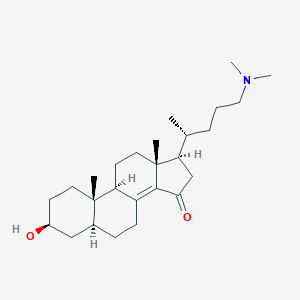![molecular formula C22H17N3O4S B237730 N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide, also known as BIX-01294, is a small molecule inhibitor of histone methyltransferase G9a. G9a is an enzyme responsible for the methylation of histone H3 at lysine 9, which is involved in gene regulation and chromatin remodeling. Inhibition of G9a by BIX-01294 has been shown to affect various cellular processes, including differentiation, proliferation, and apoptosis.
Mécanisme D'action
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide inhibits G9a by binding to its SET domain, which is responsible for its methyltransferase activity. This binding prevents the transfer of a methyl group from S-adenosyl methionine to histone H3 at lysine 9, resulting in a decrease in H3K9 methylation. This reduction in H3K9 methylation leads to changes in gene expression, affecting cellular processes such as differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In embryonic stem cells, it promotes differentiation by reducing the expression of pluripotency genes and inducing the expression of lineage-specific genes. In cancer cells, it inhibits proliferation and induces apoptosis by affecting the expression of oncogenes and tumor suppressor genes. This compound has also been shown to affect cardiovascular function by reducing the expression of genes involved in vascular smooth muscle cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide in lab experiments is its specificity for G9a. It does not affect other histone methyltransferases, making it a useful tool for studying the role of G9a in various cellular processes. However, this compound has limitations in terms of its potency and selectivity. It requires high concentrations to achieve complete inhibition of G9a, and it can also inhibit other methyltransferases at high concentrations.
Orientations Futures
There are several future directions for the use of N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide in scientific research. One direction is the investigation of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Another direction is the development of more potent and selective inhibitors of G9a, which could be used as potential drugs for the treatment of G9a-related diseases. Additionally, this compound could be used in combination with other epigenetic modifiers to achieve synergistic effects on gene expression and cellular processes.
Méthodes De Synthèse
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide was first synthesized by a group of researchers at the University of North Carolina at Chapel Hill in 2009. The synthesis method involves several steps, including the reaction of 2-chloro-4-nitroaniline with 4-aminobenzenethiol to form 4-(2-aminothiazol-4-yl)aniline. This compound is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form this compound. The final product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide has been widely used in scientific research to investigate the role of G9a in various cellular processes. It has been shown to affect differentiation and proliferation in embryonic stem cells, neural stem cells, and cancer cells. This compound has also been used to study the epigenetic regulation of gene expression in various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
Propriétés
Formule moléculaire |
C22H17N3O4S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(3-benzamidophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C22H17N3O4S/c26-20(14-5-2-1-3-6-14)23-16-7-4-8-17(12-16)24-22(30)25-21(27)15-9-10-18-19(11-15)29-13-28-18/h1-12H,13H2,(H,23,26)(H2,24,25,27,30) |
Clé InChI |
DJKVEIUVELSVRK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-methoxybenzamide](/img/structure/B237654.png)



![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5,6-tetrahydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B237663.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B237667.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237672.png)





![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)